molecular formula C19H22F3N3O5 B11470721 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

Cat. No.: B11470721
M. Wt: 429.4 g/mol
InChI Key: AQGSTIPZXRGTNT-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the trifluoromethyl group and the cyclohexyl group. The final step involves the attachment of the 3,4-dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and the trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The presence of the 3,4-dimethoxybenzamide moiety in this compound makes it unique and may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C19H22F3N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22F3N3O5/c1-29-13-9-8-11(10-14(13)30-2)15(26)23-18(19(20,21)22)16(27)25(17(28)24-18)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

AQGSTIPZXRGTNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3CCCCC3)C(F)(F)F)OC

Origin of Product

United States

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